1-{[2-(2-Fluorophenyl)hydrazin-1-yl]methyl}cyclobutan-1-ol
Description
1-{[2-(2-Fluorophenyl)hydrazin-1-yl]methyl}cyclobutan-1-ol is a synthetic organic compound featuring a cyclobutanol core substituted with a hydrazine moiety bearing a 2-fluorophenyl group. This structure may offer unique physicochemical characteristics, such as solubility, stability, and intermolecular interactions, which are critical for applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
1-[[2-(2-fluorophenyl)hydrazinyl]methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c12-9-4-1-2-5-10(9)14-13-8-11(15)6-3-7-11/h1-2,4-5,13-15H,3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJANCOBHRGBIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNNC2=CC=CC=C2F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[2-(2-Fluorophenyl)hydrazin-1-yl]methyl}cyclobutan-1-ol typically involves the reaction of 2-fluorophenylhydrazine with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
1-{[2-(2-Fluorophenyl)hydrazin-1-yl]methyl}cyclobutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{[2-(2-Fluorophenyl)hydrazin-1-yl]methyl}cyclobutan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-{[2-(2-Fluorophenyl)hydrazin-1-yl]methyl}cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity and specificity, while the hydrazine moiety can participate in redox reactions or form covalent bonds with target molecules. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogous fluorophenyl-containing derivatives and cyclobutanol-based molecules. Below is a detailed analysis:
Fluorophenyl Hydrazine Derivatives
The hydrazine group in the target compound distinguishes it from other fluorophenyl derivatives. For example:
- AB-FUBINACA (): A synthetic cannabinoid with a 4-fluorophenylmethyl group attached to an indazole-carboxamide core. Unlike the target compound, AB-FUBINACA lacks a hydrazine group and instead employs a carboxamide linker, which enhances its binding affinity to cannabinoid receptors .
- 2-(Fluorophenyl)-2-(methylamino)cyclohexanone (): This compound substitutes a cyclohexanone ring with a fluorophenyl group and a methylamino moiety. The absence of a hydrazine group and the larger ring system (cyclohexanone vs. cyclobutanol) likely reduce steric strain but alter solubility and metabolic stability .
Cyclobutanol-Containing Compounds
Cyclobutanol’s high ring strain influences reactivity and conformation:
- Ethyl(fluorophenyl)(piperidin-2-yl)acetate (): This ester derivative incorporates a fluorophenyl group but uses a piperidine-acetate framework instead of a hydrazine-cyclobutanol system. The ester functionality may confer greater hydrolytic stability compared to the hydrazine group in the target compound .
Structural and Functional Data Table
Research Findings and Implications
- Electronic Effects : The 2-fluorophenyl group in the target compound may induce electron-withdrawing effects, influencing its acidity and interaction with biological targets compared to 4-fluorophenyl analogs like AB-FUBINACA .
- Metabolic Stability : Hydrazine groups are prone to oxidation, suggesting that the target compound may have shorter metabolic half-lives than carboxamide- or ester-containing analogs (e.g., MDMB-FUBINACA) .
- Reactivity: Cyclobutanol’s ring strain could enhance reactivity in substitution reactions, a feature absent in larger cyclohexanone derivatives .
Biological Activity
1-{[2-(2-Fluorophenyl)hydrazin-1-yl]methyl}cyclobutan-1-ol, with the CAS number 2415520-16-8, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C13H17FN2O
- Molecular Weight : 300.29 g/mol
- Purity : Typically reported at 95% to 98% in various sources.
- LogP : 0.8128
- Hydrogen Bond Acceptors/Donors : 5/5
- Rotatable Bonds : 4
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its structural features, particularly the hydrazine moiety which is known for its reactivity in biological systems. Hydrazines are often implicated in various biochemical pathways, including:
- Antioxidant Activity : Compounds with hydrazine groups can act as radical scavengers, potentially reducing oxidative stress in cells.
- Antimicrobial Properties : Some hydrazine derivatives have shown efficacy against bacterial strains, suggesting that this compound may possess similar properties.
- Enzyme Inhibition : The ability of this compound to interact with specific enzymes could lead to therapeutic applications in treating diseases linked to enzyme dysfunction.
Antioxidant Activity
A study evaluating the antioxidant capacity of hydrazine derivatives found that compounds similar to this compound exhibited significant free radical scavenging activity. This was measured using the DPPH assay, where higher concentrations resulted in increased scavenging effects.
Antimicrobial Activity
Research on related compounds has indicated potential antimicrobial effects against various pathogens. For instance, a related hydrazine derivative demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli, suggesting that this compound could similarly inhibit bacterial growth.
Comparative Analysis Table
| Property/Activity | This compound | Related Compounds |
|---|---|---|
| Molecular Weight | 300.29 g/mol | Varies |
| Antioxidant Activity | Moderate (DPPH assay) | High in some cases |
| Antimicrobial Activity | Potentially effective against Gram-positive and Gram-negative bacteria | Proven in several studies |
| Enzyme Inhibition | Possible (requires further study) | Documented for similar structures |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
